3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester
Overview
Description
3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H17O4P and its molecular weight is 232.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester is a phosphonic acid derivative notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The compound has the molecular formula C10H17O4P and a molecular weight of approximately 232.21 g/mol. Its structure includes a phosphonate group, which is known to confer significant biological activity, and a yne functional group that enhances its reactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Phosphonate compounds are often investigated for their ability to inhibit the growth of bacteria, fungi, and viruses. Preliminary studies suggest that this compound may inhibit specific enzymes or metabolic pathways in pathogens, potentially leading to antimicrobial effects.
-
Antitumor Activity :
- Similar compounds have shown promise in inhibiting tumor growth. The potential for this compound to affect cancer cell lines remains an area of active research. Its mechanism may involve the modulation of cellular signaling pathways critical for tumor proliferation.
-
Herbicidal Properties :
- The compound's ability to disrupt plant metabolic processes could make it a candidate for herbicide development. Its structural features may allow it to interfere with biosynthetic pathways essential for weed growth.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its activity:
- Protein Interactions : Studies indicate that the compound may bind to specific proteins involved in metabolic pathways, thereby inhibiting their function.
- Nucleic Acid Binding : The potential for this compound to interact with DNA or RNA could impact gene expression and cellular function.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl methylphosphonate | C4H11O4P | Precursor in chemical synthesis; less complex structure |
3-Methylphosphonic acid | C4H11O3P | Exhibits strong biological activity; simpler structure |
Ethyl phosphonochloridate | C4H8ClO3P | Used in chemical synthesis; contains a chlorinated phosphorus atom |
Uniqueness : The triple bond present in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity compared to others without such functionality.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential applications:
- In Vitro Studies : Laboratory tests using cell lines have demonstrated that this compound can inhibit cell proliferation at certain concentrations, suggesting its utility as an antitumor agent.
- Field Trials : Preliminary agricultural trials indicate that formulations containing this compound may effectively control specific weed species without harming crop yields.
Properties
IUPAC Name |
1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKMSOVMMCNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453069 | |
Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70073-58-4 | |
Record name | 3-methyl-2-oxohept-5-ynylphosphonic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70453069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.